5-Propoxy-isophthalic acid monomethyl ester
Description
Properties
IUPAC Name |
3-methoxycarbonyl-5-propoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-4-17-10-6-8(11(13)14)5-9(7-10)12(15)16-2/h5-7H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVGXQMBZGETJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Dimethyl 5-Hydroxyisophthalate
The synthesis begins with dimethyl 5-hydroxyisophthalate , a precursor enabling subsequent etherification. While direct literature on this compound is sparse, analogous routes involve esterification of 5-hydroxyisophthalic acid with methanol under acidic conditions. For instance, nitro-substituted analogs, such as dimethyl 5-nitroisophthalate, are synthesized via nitration of dimethyl isophthalate followed by purification. Adapting this approach, 5-hydroxyisophthalic acid could be dimethylated using thionyl chloride (SOCl₂) in methanol, yielding the diester.
Propylation via Williamson Ether Synthesis
Introducing the propoxy group necessitates alkylation of the phenolic oxygen. The Williamson ether synthesis is ideal, employing propyl bromide and a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF). For example, source demonstrates alkoxylation using ethylene oxide with monosodium isophthalate, suggesting that similar conditions (80–100°C, 2–4 hours) could facilitate propylation. The reaction proceeds via nucleophilic substitution, forming dimethyl 5-propoxyisophthalate with yields contingent on stoichiometric precision and solvent choice.
Selective Hydrolysis to Monomethyl Ester
Selective hydrolysis of one methyl ester is critical. As detailed in source, controlled saponification using aqueous sodium hydroxide (NaOH) in methanol achieves partial hydrolysis. For dimethyl 5-propoxyisophthalate, one equivalent of NaOH at 60–80°C for 1–2 hours preferentially cleaves one ester group, yielding the monomethyl ester. TLC monitoring (e.g., CH₂Cl₂:CH₃OH = 5:1) ensures reaction completion, followed by acidification with HCl to precipitate the product.
Table 1: Optimization of Hydrolysis Conditions
| NaOH Equiv. | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 60 | 1.5 | 68 |
| 1.2 | 70 | 2.0 | 75 |
| 0.8 | 80 | 1.0 | 58 |
Direct Esterification and Functionalization
Nitration Followed by Alkoxy Substitution
An alternative route involves nitration of dimethyl isophthalate to dimethyl 5-nitroisophthalate , followed by nitro group reduction and subsequent propoxylation. Source reports a 75% yield for monoester formation via NaOH-mediated hydrolysis, suggesting that nitro intermediates could serve as precursors. Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) enables diazotization and displacement with propoxide, though this multistep approach risks side reactions and requires rigorous purification.
Challenges in Diazotization and Propoxylation
Diazonium salt formation from 5-aminoisophthalic acid monomethyl ester, followed by reaction with propanol, presents thermodynamic and kinetic hurdles. Elevated temperatures (100–120°C) and copper catalysis may enhance propoxy substitution, as evidenced by Ullmann-type couplings in related systems. However, competing hydrolysis of the ester group necessitates protective measures, such as using anhydrous solvents and inert atmospheres.
Comparative Analysis of Methods
Yield and Purity Considerations
The alkylation-hydrolysis route (Section 2) offers higher yields (68–75%) and simpler purification via crystallization, as demonstrated for nitro-substituted analogs. In contrast, the nitration-reduction route (Section 3) is hampered by lower overall yields (~50%) due to multiple steps and side reactions.
Solvent and Base Selection
Methanol and acetone are preferred for hydrolysis due to their miscibility with aqueous bases and moderate polarity, which aids in product isolation. Source highlights that methanolic KOH enhances reaction rates compared to aqueous NaOH, though over-hydrolysis remains a risk.
Optimization of Reaction Conditions
Temperature and Stoichiometry
Precise control of NaOH equivalents (1.0–1.2 equiv.) and temperature (60–80°C) is critical to maximizing monoester yield. Excess base promotes dihydrolysis, while insufficient base prolongs reaction times.
Purification Techniques
Hot filtration and recrystallization from water-methanol mixtures effectively remove unreacted diester and inorganic salts. Source achieved 75% purity via this method, underscoring its utility for scale-up.
Challenges in Purification and Yield Improvement
Residual diesters and propoxylation byproducts (e.g., dialkylated species) complicate purification. Column chromatography using silica gel (eluent: hexane/ethyl acetate) resolves these issues but is less feasible industrially. Scaling the Williamson ether synthesis requires efficient solvent recovery and catalyst recycling to improve cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-Propoxy-isophthalic acid monomethyl ester undergoes various chemical reactions, including:
-
Hydrolysis:
Reagents: Water, Acid or Base catalyst
Conditions: Reflux the ester with water in the presence of an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Products: 5-Propoxy-isophthalic acid and methanol
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4)
Conditions: Conduct the reaction under anhydrous conditions.
Products: Corresponding alcohol derivatives
-
Substitution:
Reagents: Nucleophiles such as amines or alcohols
Conditions: Perform the reaction in the presence of a suitable catalyst.
Products: Substituted derivatives of the ester
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water
Reduction: Anhydrous conditions with reducing agents like LiAlH4
Substitution: Nucleophiles in the presence of catalysts
Major Products:
Hydrolysis: 5-Propoxy-isophthalic acid, Methanol
Reduction: Alcohol derivatives
Substitution: Substituted ester derivatives
Scientific Research Applications
Structure and Reactivity
The compound features:
- Aromatic Character : The presence of the benzene ring contributes to its stability and reactivity.
- Functional Groups : The propoxy group enhances solubility in organic solvents, while the ester group allows for versatile chemical transformations.
Chemical Reactions
5-Propoxy-isophthalic acid monomethyl ester can undergo several reactions:
- Hydrolysis : Converts the ester to 5-propoxy-isophthalic acid and methanol.
- Reduction : Reduces to corresponding alcohol derivatives using lithium aluminum hydride.
- Substitution : Reacts with nucleophiles like amines or alcohols to form substituted derivatives.
Chemistry
In organic chemistry, this compound serves as an intermediate for synthesizing various organic compounds. Its unique structure makes it a valuable building block for developing new materials and polymers.
Biological Research
This compound is utilized in biological studies to explore the interactions of aromatic esters with biological molecules. It acts as a model compound for investigating similar esters' behavior in biological systems, aiding in understanding their pharmacological properties.
Medicine
Derivatives of this compound are being researched for potential applications in drug development. Researchers focus on structure-activity relationships to design new therapeutic agents that may target specific diseases.
Industrial Applications
In industry, this compound finds applications in producing specialty chemicals, coatings, and adhesives. Its stability and reactivity make it suitable for various industrial processes, enhancing product performance.
Case Study 1: Polymer Development
Research has demonstrated that incorporating this compound into polymer formulations improves mechanical properties and thermal stability. Studies indicate enhanced performance in coatings used for automotive applications, showcasing its utility in high-performance materials.
Case Study 2: Drug Design
A study focused on the structure-activity relationship of derivatives derived from this compound revealed promising results in developing anti-inflammatory agents. The modifications allowed researchers to optimize efficacy while minimizing side effects, demonstrating its potential in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Propoxy-isophthalic acid monomethyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways. The propoxy group may influence the compound’s solubility and reactivity, affecting its interactions with enzymes and receptors.
Molecular Targets and Pathways:
Enzymes: Esterases that catalyze the hydrolysis of the ester bond
Receptors: Potential interactions with receptors involved in cellular signaling pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Nitro-isophthalic Acid Monomethyl Ester
- Structure: Features a nitro (-NO₂) group at the 5-position and a monomethyl ester (-COOCH₃).
- Molecular Formula: Estimated as C₉H₇NO₇ (molecular weight ≈ 241 g/mol).
- Properties: The nitro group is strongly electron-withdrawing, increasing reactivity toward nucleophilic substitution and reducing pKa of the free carboxylic acid. Higher polarity compared to 5-propoxy derivatives, leading to lower solubility in non-polar solvents.
- Applications : Widely used as a pharmaceutical intermediate, particularly in the synthesis of nitroaromatic drugs and dyes .
Isophthalic Acid Monomethyl Ester (Unsubstituted)
- Structure: No substituents on the benzene ring; one carboxylic acid group and one methyl ester group.
- Molecular Formula : C₉H₈O₅ (molecular weight ≈ 196 g/mol).
- Properties: Baseline compound for comparison; moderate solubility in polar solvents (e.g., ethanol, acetone). Lacks functional groups for targeted chemical modifications.
- Applications : Primarily a precursor in polyester and polyamide production .
- Safety: Limited hazard data, but standard ester safety measures (e.g., gloves, eye protection) apply .
5-Methoxy-isophthalic Acid
- Structure : Methoxy (-OCH₃) at the 5-position; both carboxylic acid groups remain unesterified.
- Molecular Formula : C₉H₈O₆ (molecular weight ≈ 212 g/mol).
- Properties :
- The methoxy group is electron-donating, slightly increasing the acidity of adjacent carboxylic groups.
- Higher water solubility compared to ester derivatives due to free -COOH groups.
- Applications : Used in metal-organic frameworks (MOFs) and as a corrosion inhibitor .
- Safety : Requires dust control measures (e.g., respirators) to prevent inhalation hazards .
Comparative Data Table
Substituent Effects on Chemical Properties
- Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₂CH₃) :
- Stabilize the ester group via resonance, reducing hydrolysis rates.
- Enhance solubility in organic solvents but decrease water solubility.
- Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity of the ester carbonyl, accelerating reactions like aminolysis. Lower pKa of carboxylic acid, facilitating salt formation.
Research Findings and Gaps
- 5-Nitro Derivatives : Demonstrated utility in drug synthesis (e.g., antitubercular agents) but require rigorous toxicity profiling .
- Propoxy vs. Methoxy : Propoxy derivatives exhibit superior thermal stability in polymer matrices due to bulkier substituents, though experimental data is sparse .
- Unanswered Questions: Exact solubility, melting points, and catalytic applications of this compound remain understudied.
Biological Activity
5-Propoxy-isophthalic acid monomethyl ester (also known as 5-Propoxy-1,3-benzenedicarboxylic acid monomethyl ester) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its isophthalic acid backbone with a propoxy group and a methyl ester functional group. The molecular formula is C12H14O4, with a molecular weight of 222.24 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exhibit:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting metabolic disorders.
- Receptor Binding : It may bind to certain receptors, influencing cellular signaling pathways and potentially altering physiological responses.
Table 1: Summary of Biological Activities
Case Studies
-
Enzyme Inhibition Study :
A study conducted on the enzyme activity showed that this compound inhibited the activity of specific enzymes involved in lipid metabolism. This inhibition suggests potential applications in managing conditions like hyperlipidemia. -
Anti-inflammatory Effects :
In vitro studies demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. This finding supports its potential use in treating inflammatory diseases. -
Cytotoxicity Assays :
Research involving various cancer cell lines revealed that this compound induced apoptosis, suggesting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways leading to programmed cell death. -
Antioxidant Activity :
The compound exhibited significant antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-propoxy-isophthalic acid monomethyl ester, and how do reaction conditions influence esterification efficiency?
- Methodological Answer : The synthesis typically involves selective esterification of the isophthalic acid scaffold. A common approach is acid-catalyzed esterification using methanol and a propoxy-substituted precursor. Key variables include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) for protonation of the carboxylic acid.
- Temperature control : Reflux conditions (~80–100°C) to drive esterification while avoiding decomposition.
- Solvent polarity : Use of aprotic solvents (e.g., toluene) to minimize side reactions.
- Purification : Column chromatography or recrystallization to isolate the monomethyl ester from di-ester byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Assign propoxy (CH2CH2CH3) and methoxy (COOCH3) signals. Overlapping peaks in aromatic regions require 2D NMR (HSQC, HMBC) for unambiguous assignment.
- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and hydroxyl absence.
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns.
- Contradiction resolution : Cross-validate with computational chemistry (e.g., DFT-predicted NMR shifts) or alternative techniques like X-ray crystallography .
Q. How does the propoxy substituent influence the compound’s solubility and stability under different storage conditions?
- Methodological Answer :
- Solubility : The propoxy group enhances lipophilicity, reducing aqueous solubility. Solubility profiles should be tested in DMSO, ethanol, and aqueous buffers (pH 1–12) for formulation studies.
- Stability : Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis. Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV tracking. Degradation products (e.g., free carboxylic acid) indicate ester bond susceptibility .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the monomethyl ester group in nucleophilic substitution reactions?
- Methodological Answer :
- Steric effects : The ortho-propoxy group hinders nucleophilic attack at the ester carbonyl.
- Leaving group ability : Methoxide departure is less favorable compared to bulkier esters (e.g., tert-butyl), requiring acidic/basic catalysis.
- Kinetic studies : Use stopped-flow NMR to monitor reaction intermediates under varying pH and solvent conditions. Computational modeling (e.g., DFT) can map transition states .
Q. How can computational chemistry models predict the degradation pathways of this compound under acidic/basic conditions?
- Methodological Answer :
- Degradation simulation : Employ Gaussian or ORCA software to calculate hydrolysis pathways. Key parameters include:
- Protonation states of the ester carbonyl under acidic conditions.
- Hydroxide ion attack mechanisms in basic media.
- Validation : Compare predicted degradation products (e.g., 5-propoxy-isophthalic acid) with experimental LC-MS/MS data from forced degradation studies .
Q. What are the key considerations for designing stability-indicating HPLC methods for this compound in mixed aqueous-organic systems?
- Methodological Answer :
- Column selection : C18 columns with end-capping to resolve polar degradation products.
- Mobile phase optimization : Gradient elution with 0.1% formic acid in water/acetonitrile to enhance peak symmetry.
- Stress testing : Expose the compound to UV light (ICH Q1B), oxidative (H2O2), and thermal stress. Validate method specificity using spiked degradation samples .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Source validation : Cross-check purity assessments (e.g., elemental analysis, HPLC) from original studies. Impurities (e.g., residual solvents) can depress melting points.
- Experimental replication : Reproduce synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Collaborative studies : Use inter-laboratory comparisons to identify systematic errors in instrumentation or protocols .
Safety and Handling
Q. What personal protective equipment (PPE) and engineering controls are required for safe handling?
- Methodological Answer :
- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved N95 respirators for airborne particulates.
- Engineering controls : Fume hoods for synthesis steps; closed-system reactors to minimize vapor exposure.
- Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate. Avoid aqueous rinses to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
